molecular formula C12H19NO5 B13708773 Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate

Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B13708773
M. Wt: 257.28 g/mol
InChI Key: DFWKPTXASLZXBN-UHFFFAOYSA-N
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Description

Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring multiple functional groups: a methyl ester at position 3, a tert-butoxy oxoethyl group at position 1, and a 5-oxo (lactam) ring. This structure suggests its utility as a synthetic intermediate, particularly in medicinal chemistry for constructing bioactive molecules. The tert-butoxy group acts as a protective moiety, enhancing stability during reactions .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-6-8(5-9(13)14)11(16)17-4/h8H,5-7H2,1-4H3

InChI Key

DFWKPTXASLZXBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(CC1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Pyrrolidine/Pyridine Derivatives with tert-Butyl Groups

Several analogs share the tert-butyl protection motif but differ in core structure and substituents:

  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Molecular Formula: C₁₈H₂₅BrN₂O₅ (inferred from ). Key Features: A pyridine ring with bromo and methoxy substituents, linked to a pyrrolidine via an ether bond. Applications: Serves as a halogenated building block for Suzuki-Miyaura couplings .
  • 5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate (): Molecular Formula: C₁₃H₉ClF₃NO₂ (reported in ). Key Features: A dihydropyridine scaffold with bromo and trifluoromethyl-chloro substituents. The electron-withdrawing Cl/F groups significantly alter reactivity and metabolic stability compared to the target compound’s pyrrolidine core .
Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
Target Compound Pyrrolidine Methyl ester, tert-butoxy oxoethyl ~285 (estimated) Protective intermediate in peptide synthesis
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine/pyrrolidine Bromo, methoxy ~453.3 () Cross-coupling reactions
5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate Dihydropyridine Bromo, Cl/F 323.67 () Fluorinated drug intermediates

Functional Group Variations

  • tert-Butyldimethylsilyl (TBDMS) Protection ():

    • Example : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine.
    • Comparison : The TBDMS group offers superior steric protection compared to tert-butoxy, but requires harsher deprotection conditions (e.g., fluoride ions) .
  • Methoxy vs. Methyl Ester Groups: Methoxy groups (e.g., in ) enhance solubility in polar solvents, whereas methyl esters (as in the target compound) are more reactive toward hydrolysis or aminolysis .

Key Research Findings

  • Stability : The tert-butoxy group in the target compound provides moderate protection against nucleophilic attack, outperforming acetyl but underperforming compared to TBDMS .
  • Reactivity : Bromo-substituted analogs () exhibit higher reactivity in cross-coupling reactions, while halogen-free derivatives (like the target) are preferred for stepwise functionalization .
  • Solubility : The 5-oxo pyrrolidine core enhances aqueous solubility compared to fully aromatic pyridine analogs, making it advantageous for biological assays .

Biological Activity

Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound notable for its unique pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer effects and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₃, characterized by a five-membered nitrogen-containing ring that contributes significantly to its biological activity. The presence of the tert-butoxy group enhances solubility and stability, making it suitable for various applications in drug development.

Synthesis Methods

The synthesis of this compound typically involves several steps, including reactions with Grignard reagents and other organic transformations. Notably, one method includes the reaction of tert-butyl 2-oxopyrrolidine-1-carboxylate with a Grignard reagent under controlled conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of related pyrrolidine derivatives. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown significant cytotoxicity against A549 human pulmonary cancer cells. These studies indicate that structural modifications can enhance anticancer activity, suggesting that this compound may exhibit similar properties .

Table 1: Anticancer Activity of Pyrrolidine Derivatives Against A549 Cells

Compound NameIC50 (µM)Effect on Cell Viability (%)
Compound 15063.4
Compound 22521.2
Methyl Ester>100Not significant

Antimicrobial Properties

In addition to anticancer activity, there are indications that compounds with similar structures may possess antimicrobial properties. For example, some derivatives have demonstrated effectiveness against Gram-positive bacteria and drug-resistant fungi. The screening of such compounds typically utilizes broth microdilution techniques to determine minimum inhibitory concentrations (MIC) against various pathogens .

Case Study 1: Anticancer Screening

A study investigating the effects of pyrrolidine derivatives on A549 cells revealed that specific substitutions significantly affected cell viability. The study found that compounds with a 3,5-dichloro substitution exhibited enhanced anticancer activity, reducing cell viability to as low as 21.2% compared to controls . This suggests that structural modifications in this compound could similarly influence its effectiveness.

Case Study 2: Antimicrobial Testing

A separate investigation into antimicrobial effects highlighted that certain pyrrolidine derivatives showed promising results against multidrug-resistant pathogens. The compounds were tested against a panel of WHO-priority bacterial strains, with varying degrees of success noted in their MIC values .

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